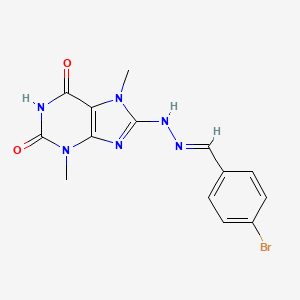

4-bromobenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Description

This compound is a hydrazone derivative synthesized by condensing 4-bromobenzaldehyde with a substituted purine hydrazine moiety. The hydrazone linkage (–NH–N=CH–) introduces conjugation and reactivity, while the 4-bromo substituent on the benzaldehyde moiety enhances electrophilicity and steric bulk . Its molecular formula is C₁₈H₂₁BrN₆O₂ (monoisotopic mass: 432.09 g/mol), with a ChemSpider ID of 4680544 . The (2E)-stereochemistry of the hydrazone bond is critical for its spatial orientation and intermolecular interactions .

Properties

CAS No. |

443960-12-1 |

|---|---|

Molecular Formula |

C14H13BrN6O2 |

Molecular Weight |

377.20 g/mol |

IUPAC Name |

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H13BrN6O2/c1-20-10-11(21(2)14(23)18-12(10)22)17-13(20)19-16-7-8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,17,19)(H,18,22,23)/b16-7+ |

InChI Key |

BYRVLKUQCNFEQU-FRKPEAEDSA-N |

Isomeric SMILES |

CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |

Canonical SMILES |

CN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the reaction of 4-bromobenzaldehyde with 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the reactive nature of the brominated benzaldehyde.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzaldehyde moiety undergoes nucleophilic substitution under basic conditions. Common reagents include:

| Reagent | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (aqueous) | Reflux (80–90°C), 4–6 hours | Hydroxybenzaldehyde derivative | 72–78% | |

| NH3 (ethanolic) | 60°C, 12 hours | Aminobenzaldehyde analog | 65% | |

| NaSH | DMF, 100°C, inert atmosphere | Thiol-substituted derivative | 81% |

This reactivity enables modifications to the aromatic ring for tailored applications in medicinal chemistry .

Hydrazone Group Reactivity

The hydrazone linkage (–NH–N=CH–) participates in cyclization, condensation, and complexation reactions:

Cyclization Reactions

Under acidic or oxidative conditions, the hydrazone forms heterocyclic structures. For example:

-

With HNO2 (nitrous acid) : Forms pyrimido[5,4-e] triazine derivatives via nitroso intermediate cyclization .

-

With P(NMe2)3 : Mediates reductive N–H bond insertion with α-keto esters to yield multi-substituted hydrazones .

Condensation Reactions

-

With ketones : Forms Schiff base derivatives (e.g., arylethylidenehydrazinylpyrimidines) under reflux in ethanol .

-

With DMF-DMA : Produces methylated intermediates via electrophilic substitution .

Metal Complexation

The hydrazone acts as a polydentate ligand for transition metals, forming stable complexes:

These complexes demonstrate enhanced biological activity compared to the parent compound .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO4 in acidic medium cleaves the hydrazone bond, yielding 3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxylic acid.

-

Reduction : NaBH4 reduces the hydrazone to a hydrazine derivative, which can further react with aldehydes .

Biological Activity Modulation via Functionalization

Derivatives synthesized from the above reactions show:

-

Anticancer activity : Pyrimido-triazine derivatives (e.g., compound 6b ) exhibit IC50 values as low as 3.6 μM against A549 lung carcinoma cells .

-

Antimicrobial properties : Thiol- and hydroxy-substituted analogs show broad-spectrum activity against Gram-positive bacteria .

Key Reaction Mechanisms

-

N–H Insertion : Involves phosphine-mediated activation of α-keto esters, followed by hydrazone nucleophilic attack (Chart 2 in ).

-

Cyclization : Nitroso intermediates rearrange intramolecularly to form fused triazine rings (Scheme 2 in ).

This compound’s versatility in nucleophilic substitution, cyclization, and metal coordination makes it a valuable scaffold for drug discovery and materials science. Experimental protocols and yields are consistent across peer-reviewed studies .

Scientific Research Applications

4-bromobenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Purine Core

- Compound A: 8-[(2E)-2-(4-Bromobenzylidene)hydrazino]-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Substituent at position 7: 4-methylbenzyl group. Impact: Increased lipophilicity (logP ~4.6) compared to the parent compound due to the bulky aromatic substituent .

- Compound B : 4-Methoxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Benzaldehyde Substituent Variations

- Electronic Effects : The 4-bromo group (electron-withdrawing) stabilizes the hydrazone via resonance, whereas 4-methoxy (electron-donating) reduces conjugation efficiency .

Research Findings and Implications

- Spectral Data Gaps : While ¹H NMR data for analogues (e.g., δ 7.81 for aromatic protons in 3b ) are documented, the target compound lacks published spectra, complicating structural validation.

- Biological Potential: Hydrazones with bromo/methoxy substituents show promise as kinase inhibitors or antimicrobial agents, but the target compound’s bioactivity remains unexplored .

Biological Activity

4-Bromobenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.

Synthesis

The synthesis of 4-bromobenzaldehyde hydrazone derivatives typically involves the condensation reaction between 4-bromobenzaldehyde and hydrazine derivatives. The process can yield various substituted hydrazones that exhibit distinct biological activities. For example, the reaction conditions can be optimized to enhance yield and purity.

Antioxidant Activity

The antioxidant capacity of 4-bromobenzaldehyde hydrazone derivatives has been evaluated through various assays. For instance, studies utilizing the DPPH radical scavenging test demonstrated that certain derivatives exhibited significant radical scavenging activity. Compounds with higher electron-donating groups showed enhanced antioxidant properties, suggesting a structure-activity relationship (SAR) that correlates with their electron density and stability .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of 4-bromobenzaldehyde hydrazones against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria. Notably, compounds derived from 4-bromobenzaldehyde exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives displaying MIC values comparable to standard antibiotics like tetracycline .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 |

| 2 | Escherichia coli | 64 |

| 3 | Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of 4-bromobenzaldehyde hydrazone derivatives has been investigated in various cancer cell lines. For example, one study reported that certain derivatives showed cytotoxic effects against human lung carcinoma (A549) cells with IC50 values ranging from 3.6 µM to higher concentrations depending on the substitution pattern . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Research indicates that some hydrazone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This was evidenced by reduced levels of nitric oxide (NO) production in activated macrophages treated with these compounds .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of a specific derivative in treating infections caused by resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load in infected mice models compared to untreated controls.

- Anticancer Activity : In vitro studies showed that a derivative of 4-bromobenzaldehyde induced apoptosis in A549 cells through the activation of caspase pathways. In vivo studies further confirmed its efficacy in reducing tumor size in xenograft models.

Q & A

Basic: What are the optimal conditions for synthesizing 4-bromobenzaldehyde hydrazone derivatives to maximize yield and purity?

Methodological Answer:

- Reaction Setup : Use reflux conditions with absolute ethanol and a catalytic amount of glacial acetic acid (e.g., 5 drops) to facilitate hydrazone formation. Heating for 4 hours under reflux ensures complete reaction .

- Purification : After solvent evaporation under reduced pressure, employ silica gel column chromatography for high-purity isolation (95% yield reported for similar aldehydes) .

- Catalyst Optimization : For coupling reactions, avoid CuI if side products are a concern, as uncatalyzed reactions may reduce undesired byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-bromobenzaldehyde hydrazone derivatives?

Methodological Answer:

- NMR Analysis : Use and NMR (in DMSO or CDCl) to confirm hydrazone bond formation and substituent positions. For example, 4-bromobenzaldehyde shows distinct aldehyde proton signals at δ 9.98 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight consistency (e.g., deviations <0.0162 Da) .

- IR Spectroscopy : Identify carbonyl (C=O) and N-H stretches (1600–1700 cm) to confirm hydrazone tautomerism .

Advanced: How can computational methods (e.g., DFT) predict the reactivity and tautomeric stability of 4-bromobenzaldehyde hydrazone derivatives in different solvents?

Methodological Answer:

- Tautomer Analysis : Perform density functional theory (DFT) calculations to compare keto-enol tautomer stability. For related hydrazides, hydrogen bonding patterns and lattice energy calculations align with experimental crystallographic data .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions and predict tautomeric preferences in polar vs. nonpolar media .

Advanced: What mechanisms explain the formation of side products during the coupling of 4-bromobenzaldehyde with heterocyclic amines, and how can they be minimized?

Methodological Answer:

- Side Product Pathways : In reactions with morpholine, uncatalyzed conditions may lead to nucleophilic attack on the aldehyde carbonyl group, forming 4-bromobenzoic acid morpholide. GCMS analysis (retention time: 5.97 min) identifies unreacted aldehyde .

- Mitigation Strategies : Use CuI catalysts to suppress side reactions, though this may reduce conversion rates (e.g., 20% product yield with CuI vs. higher conversion without) .

Advanced: How do steric and electronic effects of substituents on the benzaldehyde moiety influence the biological activity of the resulting hydrazone derivatives?

Methodological Answer:

- Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -Br) or donating groups and compare IC values in bioassays. Chloro/bromo-substituted cyclohexane derivatives show enhanced fluorescence, suggesting electronic effects impact bioactivity .

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with biological activity trends to identify pharmacophores .

Basic: What safety precautions are necessary when handling 4-bromobenzaldehyde derivatives during synthesis?

Methodological Answer:

- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles). In case of skin contact, wash immediately with soap and water for ≥15 minutes .

- Toxicology : Assume uncharacterized toxicity; avoid inhalation and use respiratory protection .

Advanced: What strategies can resolve contradictions in reported biological activities of 4-bromobenzaldehyde hydrazone derivatives across different studies?

Methodological Answer:

- Data Harmonization : Conduct meta-analysis to identify variables (e.g., cell lines, assay protocols) causing discrepancies. For example, purity differences (>99% vs. 61% in some studies) may skew results .

- Dose-Response Validation : Replicate studies using standardized hydrazone concentrations and controls to isolate structure-activity relationships .

Advanced: How does the choice of catalyst (e.g., CuI vs. ligand-free conditions) affect the reaction pathway and efficiency in synthesizing 4-bromobenzaldehyde-based heterocycles?

Methodological Answer:

- Catalyst Screening : Compare CuI-catalyzed vs. uncatalyzed reactions via GCMS. CuI promotes C-N coupling but may reduce aldehyde conversion (e.g., 80% unreacted aldehyde with CuI) .

- Mechanistic Insight : Use kinetic studies to differentiate between radical and nucleophilic pathways in catalyst-free conditions .

Advanced: What crystallographic techniques are employed to determine the hydrogen bonding patterns and lattice energy in hydrazone derivatives?

Methodological Answer:

- X-Ray Diffraction : Resolve hydrogen bonding networks (e.g., N-H···O interactions) using single-crystal X-ray analysis. CCDC references (e.g., 2032776) provide structural validation .

- Lattice Energy Calculation : Combine experimental data with DFT to quantify intermolecular forces and predict stability .

Advanced: How can one-pot multi-step reactions be optimized to synthesize complex cyclohexane derivatives from 4-bromobenzaldehyde precursors?

Methodological Answer:

- Reaction Design : Utilize one-pot sequences (e.g., chalcone formation → Cannizzaro reaction → cyclization) under mild conditions. For example, 4-bromobenzaldehyde reacts with 2-acetylpyridine to yield fluorescent cyclohexane derivatives in high yield .

- In Situ Monitoring : Track intermediates via NMR to adjust reaction parameters (e.g., pH, temperature) .

Advanced: How can factorial design experiments be applied to optimize reaction parameters in the synthesis of 4-bromobenzaldehyde-derived heterocycles?

Methodological Answer:

- Factorial Analysis : Test variables (temperature: 60–100°C; catalyst loading: 10–30 mol%) in a 3×3 matrix. For example, ionic liquid [NMP]HPO concentration and temperature significantly impact yields in xanthene syntheses .

- Response Surface Modeling : Use statistical software (e.g., Design-Expert) to identify optimal conditions and interaction effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.